molecular formula C21H26N2O3S2 B4580713 N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B4580713
M. Wt: 418.6 g/mol
InChI Key: MMDVYXPQSLHJMY-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S2 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.13848504 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Decomposition

Sulfamethoxazole, a compound with a sulfonamide group, exhibits significant photolability in acidic aqueous solutions, leading to various photoproducts. This property is crucial for understanding the environmental fate of sulfonamide antibiotics and designing photostable pharmaceuticals (Wei Zhou & D. Moore, 1994).

Structural and Kinetic Investigations

Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride sheds light on the impact of molecular structure on reaction kinetics and molecular interactions. These studies contribute to the understanding of sulfonamide reactivity and the design of sulfonamide-based molecules with desired properties (L. Rublova et al., 2017).

Antibacterial Activity

The synthesis of 1-[2-(4-aminosulfonylphenyl)ethyl]-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones and their antibacterial activities highlight the potential of sulfonamide compounds in developing new antibacterial agents. Such studies are critical for addressing the growing concern of antibiotic resistance (V. L. Gein et al., 2015).

Carbonic Anhydrase Inhibition

Sulfonamides are known to inhibit carbonic anhydrases, enzymes crucial for various physiological processes. Research into benzenesulfonamides bearing pyrrolidinone moieties offers insights into designing selective inhibitors for different isoforms of this enzyme, with implications in treating diseases like glaucoma and edema (Irena Vaškevičienė et al., 2019).

Antimicrobial Activity

N-pyridin-3-yl-benzenesulfonamide and its derivatives demonstrate significant antimicrobial activities against various bacterial strains. Such studies are foundational for developing new sulfonamide-based antimicrobials (A.O. Ijuomah et al., 2022).

Properties

IUPAC Name

4-methylsulfanyl-N-(4-propan-2-ylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-15(2)16-6-8-17(9-7-16)22-28(25,26)18-10-11-20(27-3)19(14-18)21(24)23-12-4-5-13-23/h6-11,14-15,22H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVYXPQSLHJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

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